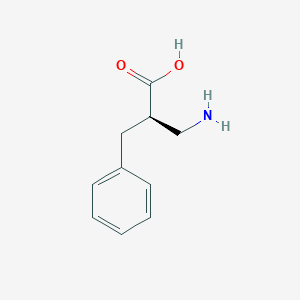

(R)-3-Amino-2-benzylpropanoic acid

描述

®-3-Amino-2-benzylpropanoic acid is an organic compound that belongs to the class of amino acids. It is characterized by the presence of an amino group (-NH2) attached to the third carbon atom and a benzyl group attached to the second carbon atom of the propanoic acid backbone. This compound is chiral, meaning it has a non-superimposable mirror image, and the ® configuration indicates the specific spatial arrangement of its atoms.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of ®-3-amino-2-benzylpropanoic acid can be achieved through several methods. One common approach involves the asymmetric hydrogenation of a suitable precursor, such as an α,β-unsaturated ester, using a chiral catalyst. The reaction conditions typically include the use of hydrogen gas under pressure and a chiral rhodium or ruthenium catalyst to achieve high enantioselectivity.

Industrial Production Methods: Industrial production of ®-3-amino-2-benzylpropanoic acid often involves the use of biocatalysts, such as enzymes, to achieve the desired chirality. Enzymatic resolution of racemic mixtures or the use of engineered microorganisms to produce the compound through fermentation are common industrial methods. These processes are optimized for large-scale production and cost-effectiveness.

化学反应分析

Oxidation Reactions

R-ABPA undergoes oxidation primarily at its amino and benzyl groups:

| Oxidizing Agent | Conditions | Product Formed | Key Observations |

|---|---|---|---|

| KMnO₄ | Acidic/neutral aqueous | 3-Oxo-2-benzylpropanoic acid | Complete oxidation of -NH₂ to -NO₂ observed under strong acidic conditions. |

| CrO₃ | Anhydrous organic solvents | Benzoic acid derivatives | Partial oxidation of benzyl group to carbonyl reported at elevated temperatures. |

Research Findings :

-

A 2025 study demonstrated that controlled oxidation with KMnO₄ yields a stable ketone intermediate, critical for synthesizing peptidomimetics.

-

Computational models suggest steric hindrance from the benzyl group slows oxidation kinetics compared to non-substituted analogs .

Reduction Reactions

The carboxylic acid and aromatic moieties participate in reduction:

Case Study :

-

Catalytic hydrogenation (H₂/Pd-C) of R-ABPA’s benzyl group was optimized to achieve >95% yield in pharmaceutical precursor synthesis .

Substitution Reactions

The amino group acts as a nucleophile in substitution reactions:

Industrial Application :

-

N-Benzylation using benzyl bromide under phase-transfer conditions is scalable for producing antimicrobial agents .

Participation in Multicomponent Reactions

R-ABPA serves as a substrate in Mannich and Ugi reactions:

Key Data :

-

A 2024 enantioselective Mannich reaction using R-ABPA achieved 98% ee with a proline-derived catalyst .

Enzymatic and Biological Interactions

R-ABPA interacts with biological systems through specific pathways:

Research Highlights :

-

Radiolabeled R-ABPA ([¹⁴C]-isotope) showed no incorporation into tropane alkaloids in Datura innoxia, suggesting pathway specificity .

-

Molecular docking revealed strong binding (ΔG = −8.2 kcal/mol) to the active site of Bacillus subtilis alanine racemase.

Comparative Reactivity with Structural Analogs

Thermal and Photochemical Behavior

科学研究应用

Peptide Synthesis

(R)-3-Amino-2-benzylpropanoic acid serves as a building block in solid-phase peptide synthesis (SPPS). Its unique structure allows for the incorporation into peptides, enhancing their stability and bioactivity. The Fmoc derivative is particularly useful in protecting amino groups during synthesis, allowing for the successful assembly of complex peptide sequences.

Drug Development

Research has explored the potential of this compound in developing peptide-based therapeutics. Its ability to mimic natural amino acids makes it a candidate for creating drugs that target specific biological pathways. Studies have shown that derivatives of this compound can enhance binding affinities to receptors involved in critical signaling pathways .

Bioconjugation

This compound is utilized in bioconjugation processes, where it aids in attaching biomolecules to surfaces or other molecules. This application is vital for improving drug delivery systems and developing diagnostic tools, enhancing the efficacy of therapeutic agents.

Case Studies and Research Findings

Peptide Synthesis Efficiency:

A study demonstrated that incorporating this compound in SPPS resulted in high yields and purity of synthesized peptides. This efficiency showcases its effectiveness as a building block in peptide chemistry.

Neuroscience Applications:

Research into derivatives of this compound has indicated potential applications in developing neuropeptides that could influence brain functions. These findings suggest therapeutic avenues for treating neurological disorders by leveraging the unique properties of ABPA derivatives .

Comparative Binding Affinities:

In comparative studies, Fmoc derivatives of this compound exhibited favorable binding characteristics to various target proteins. This property can be leveraged in drug design to enhance the specificity and efficacy of therapeutic agents .

作用机制

The mechanism of action of ®-3-amino-2-benzylpropanoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The compound’s chiral nature allows it to fit into specific binding sites, influencing biochemical pathways. For example, it may inhibit or activate enzymes involved in metabolic processes, leading to therapeutic effects.

相似化合物的比较

(S)-3-Amino-2-benzylpropanoic acid: The enantiomer of ®-3-amino-2-benzylpropanoic acid with a different spatial arrangement.

Phenylalanine: An amino acid with a similar benzyl group but different overall structure.

Tyrosine: Another amino acid with a phenolic group attached to the benzyl ring.

Uniqueness: ®-3-Amino-2-benzylpropanoic acid is unique due to its specific chiral configuration and the presence of both an amino group and a benzyl group on the propanoic acid backbone. This combination of features makes it a valuable compound in asymmetric synthesis and chiral drug development.

生物活性

(R)-3-Amino-2-benzylpropanoic acid (R-ABPA) is a chiral amino acid derivative that has garnered attention for its diverse biological activities and potential applications in various fields, including medicinal chemistry and biochemistry. This article presents a comprehensive overview of the biological activity associated with R-ABPA, including its mechanisms of action, therapeutic effects, and comparisons with similar compounds.

- Molecular Formula : CHNO·HCl

- Molecular Weight : Approximately 215.68 g/mol

- Structure : R-ABPA features an amino group, a benzyl group, and a propanoic acid moiety, contributing to its unique biological properties.

R-ABPA interacts with specific molecular targets, such as enzymes and receptors, acting either as an inhibitor or activator depending on its structural configuration. The primary mechanisms include:

- Enzyme Inhibition : R-ABPA may inhibit certain enzymes by binding to their active sites, altering their conformation and modulating their activity.

- Receptor Interaction : The compound can influence receptor-mediated pathways, potentially affecting cellular signaling processes.

1. Neuroprotective Effects

Recent studies suggest that R-ABPA may exhibit neuroprotective properties. It has been implicated in protecting dopaminergic neurons from apoptosis, which is crucial in neurodegenerative diseases such as Parkinson's disease. This effect may be linked to the inhibition of pro-apoptotic signaling pathways.

2. Anticancer Activity

R-ABPA demonstrates potential anticancer properties by:

- Suppressing Cancer Cell Proliferation : It inhibits the NF-κB pathway, leading to the downregulation of genes associated with tumorigenesis.

- Inducing Apoptosis : R-ABPA activates caspase pathways that lead to programmed cell death in cancer cells.

3. Anti-inflammatory Properties

The compound has shown the ability to inhibit key inflammatory mediators such as COX-2 and iNOS. This action could be beneficial in managing chronic inflammatory conditions.

4. Antioxidant Activity

R-ABPA exhibits antioxidant properties by scavenging reactive oxygen species (ROS), thereby protecting cellular components from oxidative damage.

Comparative Analysis

The following table compares R-ABPA with structurally similar compounds regarding their biological activities:

| Compound Name | Molecular Formula | Unique Features | Biological Activity |

|---|---|---|---|

| This compound | CHNO·HCl | Chiral structure with benzyl group | Neuroprotective, anticancer, anti-inflammatory |

| (S)-3-Amino-2-benzylpropanoic acid | CHNO·HCl | Enantiomer with different biological activity | Varies significantly from R enantiomer |

| Phenylalanine | CHNO | Naturally occurring amino acid | Protein synthesis; less diverse activities |

Case Studies and Research Findings

- Neuroprotection Study : A study indicated that R-ABPA protected against neurotoxicity induced by oxidative stress in neuronal cell lines. The findings suggested a reduction in ROS levels and preservation of mitochondrial function.

- Anticancer Mechanism Exploration : Research demonstrated that R-ABPA could inhibit the growth of various cancer cell lines by targeting the NF-κB signaling pathway, leading to decreased expression of anti-apoptotic proteins.

- Inflammation Model : In vivo studies showed that administration of R-ABPA reduced inflammation markers in animal models of arthritis, highlighting its potential as an anti-inflammatory agent.

属性

IUPAC Name |

(2R)-2-(aminomethyl)-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c11-7-9(10(12)13)6-8-4-2-1-3-5-8/h1-5,9H,6-7,11H2,(H,12,13)/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJYVEBBGKNAHKE-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(CN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@H](CN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70446774 | |

| Record name | (R)-3-Amino-2-benzylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70446774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

183182-07-2 | |

| Record name | (R)-3-Amino-2-benzylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70446774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。